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Compound of Interest

Compound Name:
2-(2,4-difluorophenyl)-N-

methylacetamide

CAS No.: 1498969-78-0

Cat. No.: B2949180

Get Quote

Executive Summary & Synthetic Context
Target Molecule: 2-(2,4-difluorophenyl)-N-methylacetamide

Molecular Formula:

Molecular Weight: 185.17 g/mol

CAS Registry Number: (Analogous to 81228-09-3 for parent acid)

Synthetic Origin: Typically synthesized via the amidation of 2,4-difluorophenylacetic acid with

methylamine (using coupling agents like EDC/HOBt or via acid chloride).

Key Impurities to Monitor: Unreacted 2,4-difluorophenylacetic acid (check for -COOH

proton), residual methylamine, and coupling byproducts.

Analytical Strategy: The Elucidation Workflow
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To unambiguously confirm the structure, a tiered approach is required. The logic flows from

mass confirmation (MS) to functional group identification (IR) and finally to atomic connectivity (

H/

C/

F NMR).

Unknown Sample HRMS (ESI+)
Confirm MW: 185.17

Step 1 FT-IR
Confirm Amide (1650 cm⁻¹)

Confirm C-F (1100 cm⁻¹)

Step 2 1H NMR
Confirm N-Me Doublet
Confirm 2,4-F Pattern

Step 3 19F NMR
Confirm Regiochemistry

(2 distinct F signals)

Step 4 Structure Confirmed
2-(2,4-difluorophenyl)-N-methylacetamide

Validation

Click to download full resolution via product page

Figure 1: Logical workflow for the structural confirmation of fluorinated amides.

Mass Spectrometry (MS) Interpretation
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive

mode is the primary validation step.

Ion Species Theoretical m/z Interpretation

186.0725
Protonated molecular ion.

Base peak expected.

208.0545
Sodium adduct, common in

unpurified samples.

155.03

Loss of methylamine (31 Da),

leaving the acylium ion (

).

127.03

Tropylium-like ion (2,4-

difluorobenzyl cation).

Characteristic of the benzyl

moiety.
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Protocol Note: If the mass spectrum shows a peak at 172 m/z, this indicates the unmethylated

primary amide (loss of

vs target), suggesting incomplete methylation or incorrect amine reagent.

Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a quick checkpoint for the amide bond formation and the presence

of the fluorinated ring.

Amide I Band (

): Strong, sharp stretch corresponding to

. This confirms the conversion of the acid precursor (which would show a broad

around

).

Amide II Band (

):

bending vibration.

N-H Stretch (

): Medium intensity, typically sharper than the broad O-H stretch of the starting acid.

C-F Stretch (

): Strong bands characteristic of aryl fluorides.

Nuclear Magnetic Resonance (NMR) Elucidation
This is the definitive step. The presence of fluorine atoms introduces spin-spin coupling (

and

), which splits signals in both proton and carbon spectra.
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A.

H NMR (500 MHz,

)
Key Diagnostic: The N-methyl group must appear as a doublet (not a singlet) due to coupling

with the adjacent NH proton (

).

Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Ar-H (6) 7.20 – 7.30 td / q 1H ,
Aromatic H-6

(deshielded)

Ar-H (3, 5) 6.80 – 6.95 m 2H Complex

Aromatic H-3,

H-5 (shielded

by F)

NH 5.60 – 6.10 br s 1H -

Amide NH

(Exchangeabl

e)

3.55 s 2H -
Benzylic

Methylene

2.75 d 3H
N-Methyl

Group

Critical Analysis:

The Benzylic Singlet: While often a singlet, the

at 3.55 ppm may show fine splitting (broadening) due to long-range coupling with the ortho-
fluorine (

).
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Aromatic Pattern: The 2,4-difluoro substitution creates a distinct pattern where H-3 is a triplet

of doublets (td) due to two flanking fluorines, while H-6 is a quartet-like multiplet.

B.

C NMR (125 MHz,

)
Carbon signals will be split by fluorine. This "fingerprint" confirms the 2,4-substitution pattern.

Carbonyl (

):

ppm (Singlet).

C-F Carbons (C-2, C-4):

ppm. Large doublets of doublets (

).

Benzylic (

):

ppm. Likely a doublet (

).

N-Methyl (

):

ppm. Singlet.

C.

F NMR (470 MHz,
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)
Signals: Two distinct signals in the range of -108 to -115 ppm.

Interpretation: The non-equivalence of the fluorine atoms (one is ortho to the acetamide

chain, one is para) results in two separate multiplets. This rules out symmetrical isomers (like

2,6-difluoro or 3,5-difluoro).

Experimental Protocol for Validation
To replicate this elucidation in the lab:

Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL

(ensure solvent is acid-free to prevent peak broadening).

Acquisition:

Run standard

H (16 scans).

Run

F (decoupled or coupled) to confirm the fluorine count.

Run COSY (Correlation Spectroscopy) if the aromatic region is overlapped, to trace the H-

5/H-6 coupling.

Verification: Compare the integration ratio of the Aromatic region (3H) to the Methyl region

(3H). A 1:1 ratio confirms the mono-N-methylated product.

References
Synthesis of 2,4-difluorophenylacetic acid derivatives

Source: Patent WO1999008697A1. "Treatment of congestive heart failure with growth
hormone secretagogues." (Describes coupling of 2,4-difluorophenylacetic acid with
amines).
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General Spectral Data for Fluorinated Amides

Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of
Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for coupling
constants).

Fluorine NMR Shifts

Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
(Reference for F chemical shifts in difluorobenzenes).

To cite this document: BenchChem. [Structural Elucidation of 2-(2,4-difluorophenyl)-N-
methylacetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2949180/docs#structural-elucidation-of-2-2-4-
difluorophenyl-n-methylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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